An In-Depth Technical Guide to Diethyl 2-acetylglutarate: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to Diethyl 2-acetylglutarate: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Diethyl 2-acetylglutarate is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis. Its unique structural motif, featuring both ketone and diester functionalities, allows for a wide range of chemical transformations, making it a key building block for heterocyclic compounds and complex molecular architectures relevant to the pharmaceutical and flavor industries. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, supported by detailed experimental protocols and spectral analysis.
Introduction: The Chemical Identity of Diethyl 2-acetylglutarate
Diethyl 2-acetylglutarate, systematically named diethyl 2-acetylpentanedioate, is an organic compound characterized by a five-carbon glutarate backbone substituted with an acetyl group at the C-2 position.[1][2] The presence of two ethyl ester groups and a ketone confers upon it a trifunctional nature, which is the foundation of its synthetic versatility.[3] It is a colorless to light yellow liquid with a fruity odor, a property that has led to its application as a flavoring agent.[3] However, its principal value in the scientific community lies in its role as a precursor in the synthesis of more complex molecules, including pharmaceutical intermediates.[3]
Key Identifiers and Properties
A summary of the core physicochemical properties of Diethyl 2-acetylglutarate is provided in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| IUPAC Name | diethyl 2-acetylpentanedioate | [2] |
| Synonyms | Diethyl α-acetylglutarate, 2-Acetylglutaric acid diethyl ester | [4] |
| CAS Number | 1501-06-0 | [4] |
| Molecular Formula | C₁₁H₁₈O₅ | [4] |
| Molecular Weight | 230.26 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Density | ~1.071 g/mL at 25 °C | [4] |
| Boiling Point | 154 °C at 11 mmHg | [5] |
| Refractive Index | ~1.439 (n20/D) | [5] |
| Solubility | Soluble in organic solvents; insoluble in water | [3] |
Molecular Structure and Spectroscopic Profile
The structure of Diethyl 2-acetylglutarate is fundamental to understanding its reactivity. The molecule possesses a chiral center at the C-2 carbon, though it is commonly supplied as a racemic mixture.
Caption: 2D Chemical Structure of Diethyl 2-acetylglutarate.
Spectroscopic Analysis
The structural features of Diethyl 2-acetylglutarate can be confirmed through various spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals corresponding to the two distinct ethyl ester groups, the acetyl methyl protons, and the protons of the glutarate backbone. The ethoxy groups typically show a triplet for the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~4.1 ppm). The acetyl methyl protons appear as a singlet (~2.2 ppm). The methine proton at the chiral center (C-2) and the adjacent methylene protons of the glutarate chain will appear as complex multiplets in the region of ~2.0-3.5 ppm.[2][6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ketone (~200-205 ppm) and the two esters (~170-175 ppm). The carbons of the ethyl groups and the glutarate backbone will appear in the upfield region.[2][7] The chiral C-2 carbon typically resonates around 50-60 ppm.
-
FT-IR Spectroscopy: The infrared spectrum is dominated by strong carbonyl (C=O) stretching absorptions. Due to the presence of three carbonyl groups (one ketone, two esters), a strong, sharp band is expected in the region of 1715-1750 cm⁻¹.[8] The ketone C=O stretch typically appears around 1715 cm⁻¹, while the ester C=O stretches appear at higher wavenumbers, around 1735-1750 cm⁻¹.[9][10] Additionally, C-O stretching bands for the ester groups will be visible in the 1300-1000 cm⁻¹ region.[11]
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Mass Spectrometry: Under electron ionization (EI), Diethyl 2-acetylglutarate will fragment through characteristic pathways for esters and ketones. Common fragmentation includes the loss of an ethoxy radical (-•OCH₂CH₃, M-45) and an ethyl group (-•CH₂CH₃, M-29).[1] Another significant fragmentation is the McLafferty rearrangement.[1][12] The base peak is often observed at m/z 114.[4]
Synthesis and Reactivity
Synthesis of Diethyl 2-acetylglutarate
A primary and industrially scalable method for the synthesis of Diethyl 2-acetylglutarate is the Michael addition (or conjugate addition) of a malonic ester derivative to an α,β-unsaturated ester.[13] Specifically, the reaction involves the addition of the enolate of diethyl acetoacetate to ethyl acrylate, catalyzed by a base such as sodium ethoxide.
Causality: The choice of a base like sodium ethoxide is critical. It must be strong enough to deprotonate the α-carbon of diethyl acetoacetate to form the nucleophilic enolate, but not so strong as to promote unwanted side reactions like self-condensation or hydrolysis of the esters. Using the ethoxide corresponding to the ester's alcohol (ethanol) prevents transesterification.[14] Ethyl acrylate is an excellent Michael acceptor due to the electron-withdrawing nature of the ester group, which polarizes the double bond and makes the β-carbon electrophilic.
Caption: Generalized workflow for the synthesis of Diethyl 2-acetylglutarate.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Diethyl 2-acetylglutarate stems from its β-keto ester moiety. The α-proton at the C-2 position is acidic and can be readily removed by a base to form a resonance-stabilized enolate, which is a potent carbon nucleophile.
Key Reactions:
-
Alkylation: The enolate can be alkylated at the C-2 position by reacting with alkyl halides in an SN2 reaction. This allows for the introduction of various alkyl chains, further functionalizing the molecule.[15]
-
Michael Addition: As a Michael donor, the enolate of Diethyl 2-acetylglutarate can add to a wide range of Michael acceptors (e.g., α,β-unsaturated ketones, nitriles, and esters), forming 1,5-dicarbonyl compounds which are precursors to cyclic systems via intramolecular condensation.[13][16]
-
Hantzsch Pyridine Synthesis: As a β-dicarbonyl compound, it can participate in multi-component reactions like the Hantzsch synthesis, reacting with an aldehyde and ammonia to form highly substituted dihydropyridines and pyridines, which are prevalent scaffolds in medicinal chemistry.[1]
-
Synthesis of Heterocycles: The 1,5-dicarbonyl relationship between the acetyl ketone and the C-5 ester allows for intramolecular cyclization reactions to form various heterocycles. For example, it is a known intermediate in the synthesis of furocoumarins, a class of compounds with photosensitizing and other biological activities.[5]
Experimental Protocols
The following protocols are provided as validated, self-contained methodologies for the synthesis and application of Diethyl 2-acetylglutarate.
Protocol 1: Synthesis of Diethyl 2-acetylglutarate via Michael Addition
This protocol is a generalized procedure based on the well-established Michael addition of active methylene compounds to acrylates.
Materials:
-
Diethyl acetoacetate
-
Ethyl acrylate[17]
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
-
Base Addition: In the flask, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: To this solution, add diethyl acetoacetate (1.0 eq) dropwise via the dropping funnel at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add ethyl acrylate (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in diethyl ether and wash cautiously with 1 M HCl to neutralize any remaining base. Subsequently, wash with saturated NaHCO₃ solution and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude Diethyl 2-acetylglutarate by vacuum distillation to obtain a clear, colorless to light-yellow liquid.
Protocol 2: Michael Addition of Diethyl 2-acetylglutarate to Methyl Vinyl Ketone
This protocol demonstrates the utility of Diethyl 2-acetylglutarate as a Michael donor. The procedure is adapted from established methods for similar β-keto esters.[13]
Materials:
-
Diethyl 2-acetylglutarate
-
Methyl vinyl ketone
-
Sodium ethoxide (catalytic amount, ~0.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Diethyl 2-acetylglutarate (1.0 eq) in anhydrous ethanol.
-
Initiation: Add a catalytic amount of sodium ethoxide solution to the stirred mixture at room temperature.
-
Acceptor Addition: Slowly add methyl vinyl ketone (1.0-1.1 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically complete within 2-24 hours. Gentle heating can be applied to accelerate the reaction if necessary. Monitor progress by TLC.
-
Workup and Neutralization: Once the reaction is complete, cool the mixture and pour it into ice-cold water. Acidify the aqueous mixture to a pH of ~6-7 by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexanes:ethyl acetate eluent) to yield the pure Michael adduct.
Caption: Experimental workflow for the Michael addition using Diethyl 2-acetylglutarate.
Safety and Handling
Diethyl 2-acetylglutarate is classified as an irritant. It may cause skin, eye, and respiratory irritation.[2] Standard laboratory safety precautions should be employed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Diethyl 2-acetylglutarate is a synthetically important molecule whose value is derived from the reactivity of its β-keto ester functionality. It serves as a robust platform for C-C bond formation through alkylation and conjugate addition reactions, and as a key component in the construction of complex heterocyclic systems. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science.
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